2,2,6,6-Tetramethyl-N-[(oxolan-2-yl)methyl]piperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,6,6-Tetramethyl-N-((tetrahydrofuran-2-yl)methyl)piperidin-4-amine is an organic compound belonging to the class of amines. It is characterized by a piperidine ring substituted with four methyl groups and a tetrahydrofuran-2-ylmethyl group. This compound is known for its unique structural features and its applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-Tetramethyl-N-((tetrahydrofuran-2-yl)methyl)piperidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,2,6,6-tetramethylpiperidine and tetrahydrofuran-2-ylmethyl chloride.
Reaction Conditions: The reaction between 2,2,6,6-tetramethylpiperidine and tetrahydrofuran-2-ylmethyl chloride is carried out under anhydrous conditions, typically in the presence of a base such as sodium hydride or potassium tert-butoxide.
Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 2,2,6,6-Tetramethyl-N-((tetrahydrofuran-2-yl)methyl)piperidin-4-amine may involve continuous-flow synthesis techniques. These methods offer advantages such as improved reaction efficiency, better control over reaction conditions, and higher yields .
Chemical Reactions Analysis
Types of Reactions
2,2,6,6-Tetramethyl-N-((tetrahydrofuran-2-yl)methyl)piperidin-4-amine undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain the corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Oxone, hydrogen peroxide
Reduction: Lithium aluminum hydride
Substitution: Halides, electrophiles
Major Products Formed
Oxidation: N-oxides
Reduction: Amine derivatives
Substitution: Substituted derivatives
Scientific Research Applications
2,2,6,6-Tetramethyl-N-((tetrahydrofuran-2-yl)methyl)piperidin-4-amine has a wide range of applications in scientific research:
Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 2,2,6,6-Tetramethyl-N-((tetrahydrofuran-2-yl)methyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound acts as a hindered base, which allows it to participate in various chemical reactions without undergoing significant side reactions. Its bulky structure provides steric hindrance, making it a valuable reagent in selective synthesis .
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A closely related compound used as a hindered base in organic synthesis.
Lithium tetramethylpiperidide: A stronger base derived from 2,2,6,6-tetramethylpiperidine.
TEMPO (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl: A stable free radical used in oxidation reactions.
Uniqueness
2,2,6,6-Tetramethyl-N-((tetrahydrofuran-2-yl)methyl)piperidin-4-amine is unique due to its combination of a piperidine ring with a tetrahydrofuran-2-ylmethyl group. This structural feature imparts distinct reactivity and stability, making it a valuable compound in various applications.
Properties
CAS No. |
129953-60-2 |
---|---|
Molecular Formula |
C14H28N2O |
Molecular Weight |
240.38 g/mol |
IUPAC Name |
2,2,6,6-tetramethyl-N-(oxolan-2-ylmethyl)piperidin-4-amine |
InChI |
InChI=1S/C14H28N2O/c1-13(2)8-11(9-14(3,4)16-13)15-10-12-6-5-7-17-12/h11-12,15-16H,5-10H2,1-4H3 |
InChI Key |
CLZPEAWCZYIDAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NCC2CCCO2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.